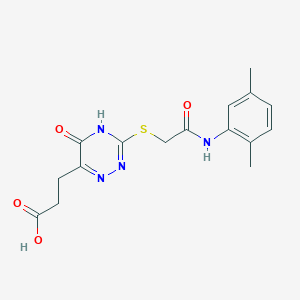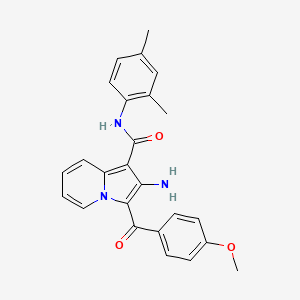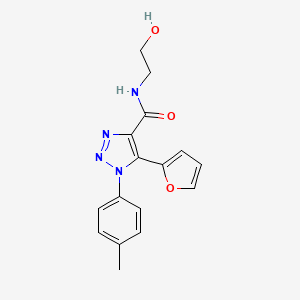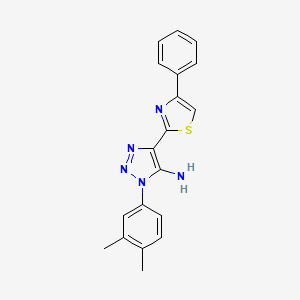![molecular formula C18H11F3N2S3 B2684244 2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-84-7](/img/structure/B2684244.png)
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}1benzothieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H11F3N2S3 . It is not intended for human or veterinary use and is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothieno[3,2-d]pyrimidine core, with a methylsulfanyl group and a trifluoromethylphenylsulfanyl group attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 408.48 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results. For detailed information, it is recommended to refer to databases like PubChem or other scientific resources.Wissenschaftliche Forschungsanwendungen
Transparent Aromatic Polyimides
- Research Focus: Transparent polyimides (PIs) with high refractive indices and small birefringences.
- Findings: Benzidine derivatives like 2,2′-Bis(thiophenyl)benzidine were synthesized and used for creating transparent PIs with good thermomechanical stability, showcasing potential in optical materials (Tapaswi et al., 2015).
Pyrimidine Sulphones and Sulphoxides
- Research Focus: Synthesis and reactivity of pyrimidine sulphones and sulphoxides.
- Findings: New sulphones and sulphoxides were prepared from thioethers, showing varying degrees of reactivity, which could influence the development of novel pyrimidine-based compounds (Brown & Ford, 1967).
Fluorescent Compounds Synthesis
- Research Focus: Synthesis of new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine.
- Findings: The synthesis of novel compounds showed strong solid-state fluorescence, suggesting applications in material science and photonics (Yokota et al., 2012).
Vibrational Spectroscopic Investigation
- Research Focus: Analysis of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile.
- Findings: The study provided insights into the molecule's structure, stability, and potential non-linear optical behavior, indicating its suitability in the field of materials chemistry and pharmaceuticals (Alzoman et al., 2015).
Antimicrobial Evaluation of Pyrazolopyrimidines
- Research Focus: Antimicrobial properties of novel pyrazolo[1,5-a]pyrimidine derivatives.
- Findings: Some derivatives displayed significant antimicrobial activity, surpassing that of reference drugs, indicating their potential in developing new antimicrobial agents (Alsaedi et al., 2019).
Inhibitors of Thymidylate Synthase
- Research Focus: Synthesis of pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase.
- Findings: Novel compounds were synthesized with potential as antitumor and antibacterial agents, showing potency against human thymidylate synthase (Gangjee et al., 1996).
Helicobacter pylori Agents
- Research Focus: Development of anti-Helicobacter pylori agents.
- Findings: Novel carbamates were synthesized, showing potent and selective activity against H. pylori, suggesting their use in treating infections caused by this pathogen (Carcanague et al., 2002).
Spectroscopic and Molecular Docking Study
- Research Focus: Analysis of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile.
- Findings: The compound exhibited potential as a chemotherapeutic agent, with detailed insights into its molecular structure and reactivity (Haress et al., 2015).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2S3/c1-24-17-22-14-12-7-2-3-8-13(12)26-15(14)16(23-17)25-11-6-4-5-10(9-11)18(19,20)21/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZLMBRTHSMFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC(=C3)C(F)(F)F)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-(4-acetylphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-](/img/structure/B2684165.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2684168.png)
![Methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2684169.png)

![(3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan](/img/structure/B2684171.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2684177.png)



![N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2684184.png)